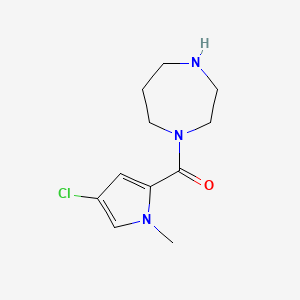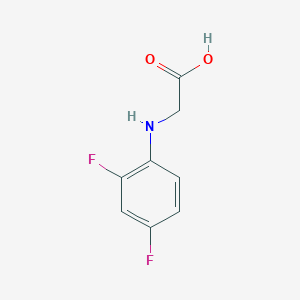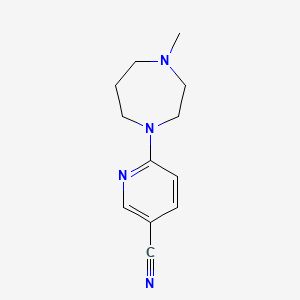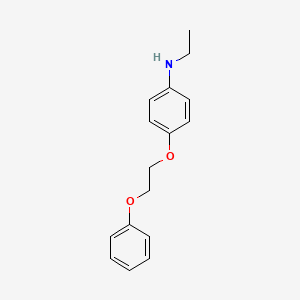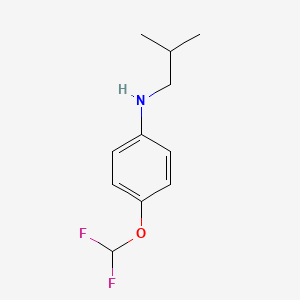
4-(difluoromethoxy)-N-(2-methylpropyl)aniline
説明
4-(Difluoromethoxy)-N-(2-methylpropyl)aniline, also known as 4-DFMA, is a chemical compound that has been used as a synthetic intermediate in a variety of applications. It is a derivative of aniline, a common aromatic amine. 4-DFMA has been studied for its potential as a therapeutic agent, with research focusing on its biochemical and physiological effects.
科学的研究の応用
1. Role in VEGF Receptor Tyrosine Kinase Inhibition
4-(Difluoromethoxy)-N-(2-methylpropyl)aniline derivatives are investigated for their potential as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity. These compounds demonstrate promising selective inhibition of Flt and KDR tyrosine kinase activity, contributing to potential therapeutic applications in oncology and angiogenesis-related disorders. Oral administration of these compounds has shown in vivo efficacy in rat models, highlighting their potential for further development as therapeutic agents (Hennequin et al., 1999).
2. Metabolic Fate and Biodegradation Studies
Studies on the metabolic fate and urinary excretion of 3-methyl-4-trifluoromethylaniline, a compound structurally related to 4-(difluoromethoxy)-N-(2-methylpropyl)aniline, provide insights into the biodegradation and body clearance processes of these chemicals. The major routes of metabolism include amine N-acetylation and methyl group C-oxidation, with the formation of various metabolites that are excreted in the urine. Understanding these metabolic pathways is crucial for evaluating the environmental impact and safety profiles of these chemicals (Scarfe et al., 1999).
3. Derivatives as Potential Anti-inflammatory Agents
Derivatives of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline, such as 4-(methylsulfonyl)aniline, are synthesized and evaluated for their potential as anti-inflammatory agents. These compounds show significant reduction of paw edema in rat models, indicating their therapeutic potential in treating inflammatory conditions. Further pharmacological evaluations and studies on COX enzyme selectivity are necessary to fully understand the therapeutic potential of these compounds (Mahdi et al., 2012).
4. Influence on Drug-metabolizing Enzymes
The impact of certain derivatives on hepatic microsomal drug-metabolizing enzymes has been investigated. For example, the herbicide 1.1.1 trifluoro-N-(2-methyl-4-phenyl sulfonyl) methane sulfonamide (Destun) has been shown to stimulate activities of aniline hydroxylase and p-aminopyrene N-demethylase, indicating its potential role as an inducer of microsomal enzymes. This interaction with hepatic enzymes is critical for understanding the metabolic and toxicological implications of these chemicals (Thabrew & Emerole, 1983).
Safety And Hazards
4-(difluoromethoxy)aniline, a similar compound, is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It has hazard statements H301 - H315 - H319 - H335, which indicate toxicity if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
特性
IUPAC Name |
4-(difluoromethoxy)-N-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-8(2)7-14-9-3-5-10(6-4-9)15-11(12)13/h3-6,8,11,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDMZTVFHUGLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethoxy)-N-(2-methylpropyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



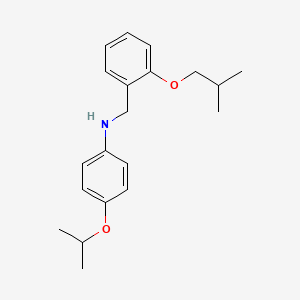
![N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1451647.png)
![5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine](/img/structure/B1451649.png)

